2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-(4-chlorobenzyl)-1,3,4-oxadiazole
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Overview
Description
2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-(4-chlorobenzyl)-1,3,4-oxadiazole is a complex organic compound featuring a pyrazole ring, an oxadiazole ring, and various substituents including bromine, difluoromethyl, methyl, and chlorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-(4-chlorobenzyl)-1,3,4-oxadiazole typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting difluoroacetoacetic acid ethyl ester with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the oxadiazole ring.
Reduction: Reduction reactions can occur at the bromine and difluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or palladium catalysts (Suzuki coupling) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds .
Scientific Research Applications
2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-(4-chlorobenzyl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound may serve as a precursor for synthesizing fungicides or herbicides.
Materials Science: It can be utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-(4-chlorobenzyl)-1,3,4-oxadiazole involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl and bromine groups may enhance its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-(4-chlorobenzyl)-1,3,4-oxadiazole is unique due to its combination of a pyrazole and oxadiazole ring system, along with the specific substituents that confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H14BrClF2N4O |
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Molecular Weight |
431.7 g/mol |
IUPAC Name |
2-[1-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]ethyl]-5-[(4-chlorophenyl)methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H14BrClF2N4O/c1-8-13(17)14(15(19)20)23-24(8)9(2)16-22-21-12(25-16)7-10-3-5-11(18)6-4-10/h3-6,9,15H,7H2,1-2H3 |
InChI Key |
LMJSORCADKIWLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C2=NN=C(O2)CC3=CC=C(C=C3)Cl)C(F)F)Br |
Origin of Product |
United States |
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